

MAGE-1 Nonapeptide: A Technical Guide to Sequence, Structure, and Immunological Significance

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Compound of Interest

Compound Name: MAGE-1 nonapeptide

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the Melanoma-Associated Antigen 1 (MAGE-1) nonapeptides, critical tumor-associated antigens that have garnered significant interest in the field of cancer immunotherapy. This document details their amino acid sequences, structural characteristics, and the immunological mechanisms by which they elicit a cytotoxic T-lymphocyte (CTL) response. The guide also includes detailed experimental protocols and quantitative data to support researchers in the development of novel cancer vaccines and T-cell based therapies.

MAGE-1 Nonapeptide Sequences and HLA Restriction

The MAGE-1 protein, encoded by the MAGEA1 gene, is a tumor-specific antigen expressed in a variety of malignancies, including melanoma, but is absent in most normal tissues, with the exception of the testis.^[1] Several nonapeptide epitopes derived from the MAGE-1 protein have been identified, each restricted by a specific Human Leukocyte Antigen (HLA) class I molecule. These peptide-HLA (pMHC) complexes are recognized by CD8⁺ cytotoxic T-lymphocytes, which then initiate the destruction of tumor cells.

Three prominent **MAGE-1 nonapeptides** have been extensively characterized:

- EADPTGHSY: This nonapeptide is presented by the HLA-A1 allele.[2]
- SAYGEPRKL: This peptide is restricted by the HLA-Cw*1601 allele.[1]
- KVLEYVIKV: This epitope is presented by the HLA-A2 allele.[3][4][5]

The specificity of the peptide sequence and its corresponding HLA restriction is a critical determinant for T-cell recognition and subsequent anti-tumor immunity.

Structural Insights into MAGE-1 Nonapeptide Presentation

The three-dimensional structure of the **MAGE-1 nonapeptide** in complex with its restricting HLA molecule is crucial for its recognition by the T-cell receptor (TCR). The nonapeptide binds within the peptide-binding groove of the HLA class I molecule. Anchor residues within the peptide sequence are responsible for tethering the peptide to specific pockets within the HLA groove, providing stability to the pMHC complex.

For the EADPTGHSY peptide bound to HLA-A1, structural studies have revealed key interactions. The peptide's glutamic acid at position 1 (pGlu1), alanine at p2, aspartic acid at p3, histidine at p7, and tyrosine at p9 are accommodated within the A, B, D, E, and F pockets of the HLA-A1 binding groove, respectively.[6] This precise positioning creates a unique surface that is surveyed by TCRs.

Quantitative Analysis of MAGE-1 Nonapeptide Interactions

The efficacy of a T-cell response against a **MAGE-1 nonapeptide** is dependent on the affinity and stability of the pMHC complex and the subsequent avidity of the TCR interaction. Quantitative measurements are essential for evaluating the immunogenic potential of these peptides.

Peptide Sequence	HLA Allele	Assay Type	Parameter	Value	Reference
KVLEYVIKV	HLA-A2	Cytotoxicity Assay	Half-maximal lysis	10-100 nM	[3]
EADPTGHSY	HLA-A1	MHC Binding Assay	IC50/Kd	Data not available in search results	
SAYGEPRKL	HLA-Cw1601*	MHC Binding Assay	IC50/Kd	Data not available in search results	

Experimental Protocols

This section provides detailed methodologies for key experiments involved in the study of **MAGE-1 nonapeptides**.

Solid-Phase Peptide Synthesis (SPPS)

Objective: To synthesize **MAGE-1 nonapeptides** for use in functional assays. This protocol is based on the Fmoc/tBu strategy.[\[7\]](#)[\[8\]](#)[\[9\]](#)

Materials:

- Rink Amide resin
- Fmoc-protected amino acids
- N,N-Dimethylformamide (DMF)
- Piperidine solution (20% in DMF)
- Coupling reagents (e.g., HATU, HBTU)
- Diisopropylethylamine (DIEA)

- Cleavage cocktail (e.g., Trifluoroacetic acid (TFA), water, triisopropylsilane (TIS))
- Dichloromethane (DCM)
- Methanol (MeOH)

Procedure:

- Resin Swelling: Swell the Rink Amide resin in DMF in a reaction vessel for at least 1 hour.
- Fmoc Deprotection: Remove the Fmoc protecting group from the resin by incubating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF.
- Amino Acid Coupling:
 - Activate the desired Fmoc-protected amino acid (3 equivalents) with a coupling reagent (e.g., HATU, 3 equivalents) and DIEA (6 equivalents) in DMF.
 - Add the activated amino acid solution to the resin and agitate for 1-2 hours.
 - Monitor the coupling reaction using a qualitative ninhydrin test (Kaiser test). A negative test (yellow beads) indicates complete coupling.
- Capping (Optional): To block any unreacted amino groups, treat the resin with a capping solution (e.g., acetic anhydride and DIEA in DMF).
- Repeat: Repeat steps 2 and 3 for each subsequent amino acid in the nonapeptide sequence.
- Cleavage and Deprotection: After the final amino acid coupling and Fmoc deprotection, wash the resin with DCM. Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.
- Peptide Precipitation and Purification: Precipitate the cleaved peptide in cold diethyl ether. Centrifuge to pellet the peptide, wash with cold ether, and air-dry. Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

- Verification: Confirm the identity and purity of the synthesized peptide by mass spectrometry and analytical RP-HPLC.

MHC Class I-Peptide Binding Assay

Objective: To determine the binding affinity of a **MAGE-1 nonapeptide** to its specific HLA molecule. This protocol describes a competitive fluorescence polarization assay.^{[10][11][12]}

Materials:

- Purified, soluble HLA class I molecules (e.g., HLA-A1, HLA-A2, HLA-Cw*1601)
- Fluorescently labeled probe peptide with known high affinity for the HLA molecule
- Synthesized **MAGE-1 nonapeptide** (unlabeled competitor)
- Assay buffer (e.g., PBS with 0.05% Tween 20)
- 96-well black, flat-bottom plates
- Fluorescence polarization plate reader

Procedure:

- Assay Setup:
 - In a 96-well plate, add a fixed concentration of the soluble HLA molecule and the fluorescently labeled probe peptide to each well.
 - Add serial dilutions of the unlabeled **MAGE-1 nonapeptide** to the wells. Include control wells with no competitor peptide (maximum polarization) and wells with only the probe peptide (minimum polarization).
- Incubation: Incubate the plate at room temperature for 24-72 hours to allow the binding to reach equilibrium.
- Measurement: Measure the fluorescence polarization of each well using a plate reader.
- Data Analysis:

- Calculate the percentage of inhibition of probe peptide binding for each concentration of the **MAGE-1 nonapeptide**.
- Plot the percentage of inhibition against the logarithm of the competitor peptide concentration.
- Determine the IC50 value (the concentration of competitor peptide that inhibits 50% of the probe peptide binding) by fitting the data to a sigmoidal dose-response curve. The IC50 value is inversely proportional to the binding affinity.

Cytotoxic T-Lymphocyte (CTL) Assay

Objective: To assess the ability of **MAGE-1 nonapeptide**-specific CTLs to lyse target cells presenting the peptide. This protocol describes the chromium-51 release assay.[\[13\]](#)[\[14\]](#)[\[15\]](#)[\[16\]](#)[\[17\]](#)

Materials:

- Target cells expressing the appropriate HLA allele (e.g., T2 cells for HLA-A2)
- **MAGE-1 nonapeptide**-specific CTL effector cells
- Sodium chromate (51Cr)
- Complete cell culture medium
- 96-well V-bottom plates
- Gamma counter

Procedure:

- Target Cell Labeling:
 - Incubate the target cells with 51Cr in complete medium for 1-2 hours at 37°C to allow for uptake of the radioisotope.

- Wash the labeled target cells multiple times with fresh medium to remove unincorporated ^{51}Cr .
- Peptide Pulsing: Incubate the labeled target cells with various concentrations of the **MAGE-1 nonapeptide** for 1 hour at 37°C.
- CTL Co-culture:
 - In a 96-well plate, co-culture the peptide-pulsed target cells with the CTL effector cells at different effector-to-target (E:T) ratios.
 - Include control wells for spontaneous release (target cells with medium only) and maximum release (target cells with a detergent like Triton X-100).
- Incubation: Incubate the plate for 4-6 hours at 37°C.
- Supernatant Collection: Centrifuge the plate and carefully collect the supernatant from each well.
- Measurement: Measure the radioactivity (counts per minute, CPM) in the supernatant using a gamma counter.
- Data Analysis:
 - Calculate the percentage of specific lysis using the following formula: % Specific Lysis = $\frac{[(\text{Experimental Release} - \text{Spontaneous Release}) / (\text{Maximum Release} - \text{Spontaneous Release})] \times 100}$
 - Plot the percentage of specific lysis against the peptide concentration or the E:T ratio.

IFN- γ ELISpot Assay

Objective: To quantify the number of **MAGE-1 nonapeptide**-specific, IFN- γ -secreting T-cells. [\[18\]](#)[\[19\]](#)[\[20\]](#)[\[21\]](#)

Materials:

- ELISpot plate pre-coated with anti-human IFN- γ capture antibody

- Peripheral blood mononuclear cells (PBMCs) or isolated T-cells

- **MAGE-1 nonapeptide**

- Biotinylated anti-human IFN- γ detection antibody
- Streptavidin-alkaline phosphatase (ALP) conjugate
- BCIP/NBT substrate
- ELISpot reader

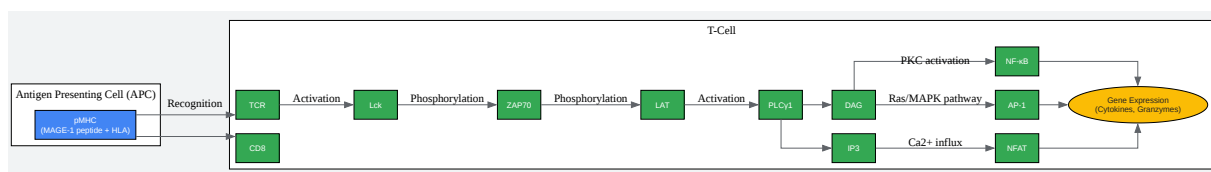
Procedure:

- Cell Plating: Add PBMCs or T-cells to the wells of the pre-coated ELISpot plate.
- Stimulation: Add the **MAGE-1 nonapeptide** to the wells to stimulate antigen-specific T-cells. Include a positive control (e.g., phytohemagglutinin) and a negative control (no peptide).
- Incubation: Incubate the plate for 18-24 hours at 37°C in a CO2 incubator.
- Detection:
 - Wash the plate to remove the cells.
 - Add the biotinylated anti-human IFN- γ detection antibody and incubate.
 - Wash the plate and add the streptavidin-ALP conjugate.
 - Wash the plate and add the BCIP/NBT substrate. Dark spots will form at the locations of IFN- γ -secreting cells.
- Analysis: Stop the reaction by washing with water. Allow the plate to dry and count the number of spots in each well using an ELISpot reader.

Signaling Pathways and Experimental Workflows

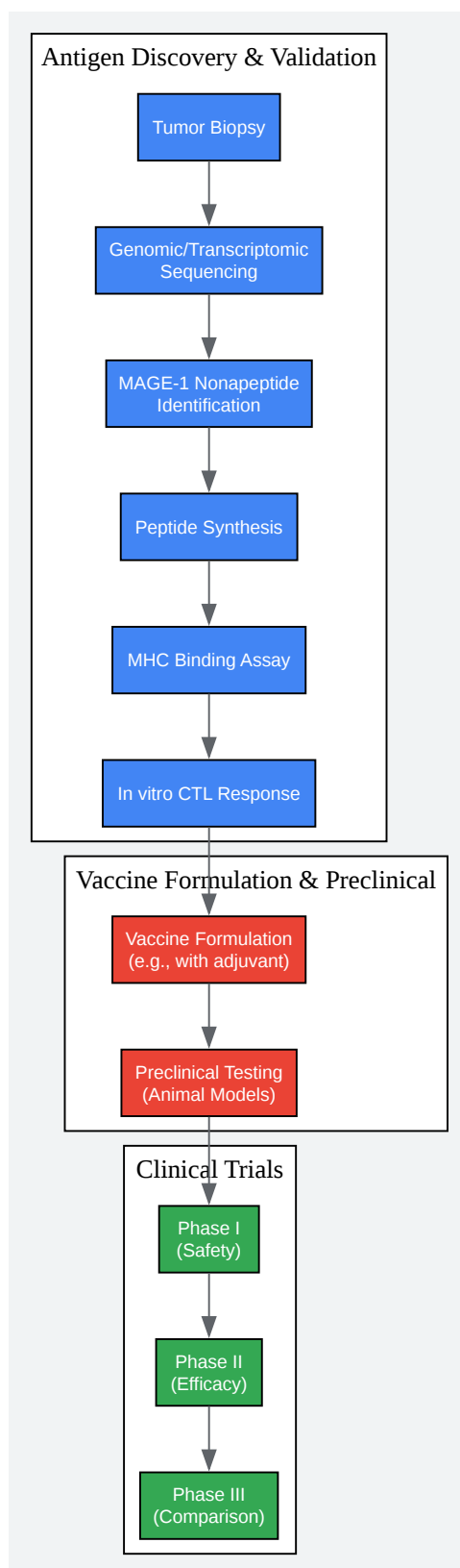
Visualizing the complex biological processes involved in **MAGE-1 nonapeptide** recognition and its application in immunotherapy can aid in understanding and experimental design. The

following diagrams were generated using the DOT language.



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Caption: TCR signaling cascade initiated by MAGE-1 pMHC recognition.



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